An In-depth Technical Guide to 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: Core Properties and Scientific Applications
An In-depth Technical Guide to 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: Core Properties and Scientific Applications
Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] This fused ring system is of significant interest due to its versatile pharmacological profile, with derivatives exhibiting anti-inflammatory, antibacterial, anti-tuberculosis, and cytotoxic properties.[1] One of the most notable members of this class is Levamisole, the S-enantiomer of Tetramisole, which is utilized as an anthelmintic and immunomodulatory agent. 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole, the subject of this guide, is a key derivative and is notably recognized as a degradation product and impurity of Levamisole.[2] Its chemical architecture and relationship to established therapeutic agents make it a compound of interest for researchers in drug discovery and development.
This guide provides a comprehensive overview of the fundamental properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole, including its synthesis, physicochemical characteristics, known biological activities, and analytical methodologies.
Molecular Structure and Physicochemical Properties
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a bicyclic heterocyclic compound featuring a fused imidazole and thiazole ring system with a phenyl substituent at the 6-position.[3] This planar structure and the electronic properties conferred by the phenyl group are key contributors to its chemical reactivity and biological interactions.[3]
dot graph "6_Phenyl_2_3_dihydroimidazo_2_1_b_thiazole_Structure" { layout=neato; node [shape=plaintext]; "C11H10N2S" [pos="0,2.5!"]; bgcolor="transparent"; node [fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12];
} Caption: Chemical structure of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole.
Table 1: Physicochemical Properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole
| Property | Value | Source(s) |
| IUPAC Name | 6-phenyl-2,3-dihydroimidazo[2,1-b][2][3]thiazole | [4] |
| CAS Number | 4335-28-8 | [4] |
| Molecular Formula | C₁₁H₁₀N₂S | [3] |
| Molecular Weight | 202.28 g/mol | [3] |
| Melting Point | 147°C | [3] |
| pKa (predicted) | ~4.81 ± 0.20 | [3] |
| SMILES | C1CSC2=NC(=CN21)C3=CC=CC=C3 | [4] |
| InChIKey | ZUSMDKHVRFBRNJ-UHFFFAOYSA-N | [4] |
| Synonyms | 2,3-Dihydro-6-phenylimidazo[2,1-b]thiazole, Levamisole Impurity D | [4] |
Synthesis and Characterization
The synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is typically achieved through a multi-step process. A common and effective method involves the reaction of a 2-aminothiazole derivative with a phenacyl bromide.
Experimental Protocol: A Representative Synthesis
This protocol describes a general method for the synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole.
Materials:
-
2-Amino-4-phenylthiazole
-
1,2-Dibromoethane
-
Anhydrous ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-phenylthiazole (1 equivalent) in anhydrous ethanol.
-
Addition of Reagents: Add 1,2-dibromoethane (1.1 equivalents) to the solution, followed by the addition of sodium bicarbonate (2.5 equivalents) as a base.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane and wash with water. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent by evaporation. The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole as a solid.[3]
Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
Biological Activity and Mechanism of Action
While 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole itself is primarily known as a degradation product of Levamisole, the imidazo[2,1-b]thiazole scaffold is a hotbed for the discovery of new therapeutic agents.[2]
Derivatives of this core structure have been investigated for a range of biological activities:
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer effects of 6-phenylimidazo[2,1-b]thiazole derivatives. For instance, certain derivatives have shown significant inhibitory activity against various cancer cell lines, with proposed mechanisms including the disruption of cellular signaling pathways and the induction of apoptosis.[3] Some derivatives have also been identified as pan-RAF inhibitors, demonstrating efficacy in melanoma cells.[3]
-
Antimicrobial Properties: The imidazo[2,1-b]thiazole nucleus is also a promising scaffold for the development of new antimicrobial agents.[3]
The biological activity is often attributed to the planar nature of the fused ring system, which facilitates intercalation with biological macromolecules, and the phenyl group, which can engage in hydrophobic interactions with target proteins.[3]
Analytical Methodology
As an impurity of Levamisole, accurate and sensitive analytical methods are required for the detection and quantification of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Representative HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for the analysis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation. A common starting point is a 70:30 (v/v) mixture of buffer and acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 224 nm).[5]
-
Temperature: Ambient.
Procedure:
-
Standard Preparation: Prepare a stock solution of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm filter, and dilute as necessary to fall within the range of the calibration curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak corresponding to 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.
This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and sensitivity (LOD and LOQ).
Toxicology and Safety Profile
The toxicological profile of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is not extensively documented in publicly available literature. However, studies on related imidazo-based heterocyclic derivatives suggest that cytotoxicity can be a concern, particularly at higher concentrations.[6] Some derivatives have shown potential for hepatotoxicity in in-vivo studies.[6] Therefore, standard laboratory safety precautions should be observed when handling this compound. These include:
-
Working in a well-ventilated area, preferably a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Consulting the Safety Data Sheet (SDS) for detailed handling and disposal information.
Applications in Research and Drug Discovery
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole serves as a valuable building block and lead compound in medicinal chemistry. Its applications include:
-
Scaffold for Library Synthesis: Its core structure can be readily functionalized to generate libraries of novel compounds for screening against various biological targets.
-
Lead Optimization: For identified active derivatives, the 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole core can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.
-
Reference Standard: As a known impurity of Levamisole, high-purity 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is essential as a reference standard for quality control in the pharmaceutical industry.[3]
Conclusion
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound of significant interest due to its structural relationship to the versatile imidazo[2,1-b]thiazole scaffold and its status as a key impurity of the drug Levamisole. While its own biological activity is an area of ongoing research, its derivatives have shown considerable promise, particularly in the development of novel anticancer agents. A thorough understanding of its synthesis, physicochemical properties, and analytical methods is crucial for researchers and drug development professionals working with this important class of compounds.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 320232, 6-Phenylimidazo[2,1-b]thiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 432820, 6-Phenyl-2,3-dihydroimidazo(2,1-b)thiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 157283, 6-phenyl-2,3,5,6-tetrahydroimidazo[2][3]thiazole. Retrieved from [Link]
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